molecular formula C11H12N2O2 B2454865 N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide CAS No. 2411200-91-2

N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide

Cat. No.: B2454865
CAS No.: 2411200-91-2
M. Wt: 204.229
InChI Key: UYOQFTDQHNKOCT-UHFFFAOYSA-N
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Description

N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyl group and an ethyl chain linked to a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be carried out using palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethyl chain and but-2-ynamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines.

Scientific Research Applications

N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme functions and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, while the but-2-ynamide group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(5-hydroxypyridin-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-11(15)13-5-4-9-6-10(14)8-12-7-9/h6-8,14H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOQFTDQHNKOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CC(=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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